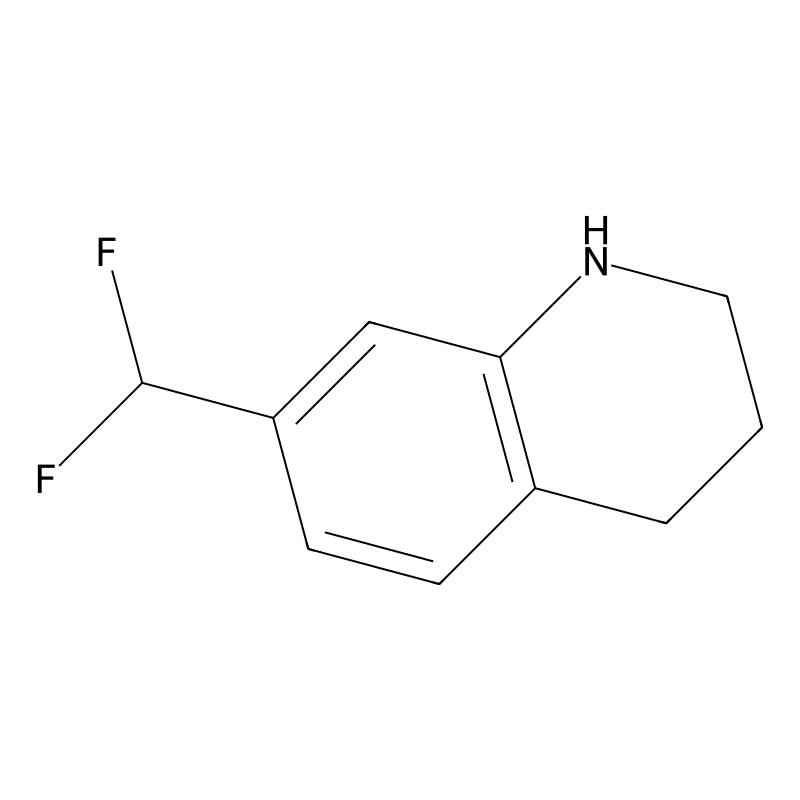7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Late-stage Difluoromethylation
Scientific Field: Organic Chemistry
Application Summary: This compound is used in late-stage difluoromethylation, a process that involves the formation of X–CF2H bonds where X can be C (sp), C (sp2), C (sp3), O, N, or S.
Methods of Application: The process involves the transfer of CF2H to C (sp2) sites both in stoichiometric and catalytic mode.
Results or Outcomes: These advances have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry.
Anti-Atherosclerosis Effect
Scientific Field: Medical Science
Application Summary: 7-Difluoromethyl-5, 4΄-dimethoxygenistein (DFMG) has been found to have an anti-atherosclerosis effect in ApoE -/- mice that were fed a high-fat diet.
Methods of Application: The study involved feeding ApoE -/- mice a high-fat diet and treating them with DFMG.
Difluoromethylation of Heterocycles
Application Summary: This compound is used in the difluoromethylation of heterocycles, a process that involves the functionalization of diverse fluorine-containing heterocycles.
Methods of Application: The process involves the difluoromethylation of heterocycles via a radical process.
Results or Outcomes: The advances in this field have led to the development of various biologically and pharmacologically active ingredients.
Direct Difluoromethylation of Heterocycles
Application Summary: This compound is used in a novel transition metal- and oxidant-free visible light-photoinduced protocol for direct C(sp2)-H difluoromethylation of heterocycles.
Methods of Application: The process involves a visible light-photoinduced protocol for direct C(sp2)-H difluoromethylation of heterocycles.
Results or Outcomes: The reaction afforded difluoromethyl heterocycles without using colored organic dyes and metal catalysts in good yields and showed a broad substrate tolerance.
Utilization of Fluoroform for Difluoromethylation
Scientific Field: Green Chemistry
Application Summary: Fluoroform (CHF3) can be considered as an ideal reagent for difluoromethylation reactions.
Methods of Application: A continuous flow difluoromethylation protocol on sp3 carbons employing fluoroform as a reagent has been reported.
Results or Outcomes: This protocol is applicable for the direct Cα-difluoromethylation of protected α-amino acids, and enables a highly atom efficient synthesis of the active pharmaceutical ingredient eflornithine.
7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline is a nitrogen-containing heterocyclic compound characterized by a tetrahydroquinoline backbone with a difluoromethyl group attached. The presence of the difluoromethyl group (–CF2H) significantly influences the compound's chemical properties and biological activities, making it a subject of interest in medicinal chemistry and materials science. The unique structural features of this compound allow for various chemical modifications and interactions.
Research indicates that 7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline exhibits notable biological activities. Compounds containing difluoromethyl groups have been shown to possess:
- Antimicrobial Properties: Some studies suggest that derivatives of tetrahydroquinoline can inhibit bacterial growth and may serve as potential antibiotics.
- Anticancer Activity: Certain modifications of tetrahydroquinolines have demonstrated cytotoxic effects against various cancer cell lines, indicating potential therapeutic applications .
Several synthesis methods for 7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline have been reported:
- Difluoromethylation Techniques: Recent advancements include methods for introducing the difluoromethyl group through reactions involving difluorocarbene intermediates or via direct difluoromethylation of existing quinoline derivatives .
- One-Pot Synthesis: A new protocol allows for the synthesis of related tetrahydroquinolines through a one-pot reaction involving boron trifluoride and malonate derivatives .
- Photoredox Catalysis: This method utilizes visible light to facilitate the insertion of difluoromethyl groups into quinoline frameworks .
7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline has potential applications in various fields:
- Pharmaceuticals: Due to its biological activities, it may serve as a lead compound for developing new drugs targeting bacterial infections or cancer.
- Material Science: The unique properties imparted by the difluoromethyl group make it suitable for use in advanced materials with specific electronic or optical characteristics.
Studies on the interactions of 7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline with biological targets are ongoing. Preliminary results indicate that its interaction with enzymes and receptors could lead to significant biological effects. The difluoromethyl group enhances hydrogen-bonding capabilities and may influence binding affinities compared to non-fluorinated analogs .
Several compounds share structural similarities with 7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline. These include:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 1-(Trifluoromethyl)quinoline | Quinoline core with a trifluoromethyl group | Stronger electron-withdrawing effect than difluoromethyl |
| 2-(Difluoromethyl)quinoline | Similar quinoline structure | Different position of the difluoromethyl group |
| 1-Methyl-1H-pyrrole | Pyrrole ring structure | Lacks fluorine substituents but retains nitrogen |
These compounds highlight the unique role that the difluoromethyl group plays in altering chemical reactivity and biological activity compared to other functional groups.








